5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone
Description
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound featuring an imidazolidinone core with a 4-dimethylaminobenzylidene substituent at position 5 and a phenyl group at position 2. This compound is primarily utilized as a reagent for detecting metal ions such as Ag, Hg, Cu, Au, Pt, and Pd due to its selective binding properties .
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-20(2)14-10-8-13(9-11-14)12-16-17(22)21(18(23)19-16)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,23)/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHDDOVYDLLMCS-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-phenyl-2-thioxo-4-imidazolidinone. Various methods have been employed to optimize yield and purity, including solvent selection and reaction conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies indicate that derivatives of thioxo-imidazolidinones exhibit significant antibacterial effects against various strains, including resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that imidazolidinone derivatives possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cancer progression .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates significant metal chelation abilities, which contribute to its antioxidant effects by scavenging free radicals and reducing oxidative stress .
Case Study 1: Schistosomicidal Activity
A study evaluated the schistosomicidal activity of thioxo-imidazolidinones, including derivatives similar to this compound. Results indicated effective inhibition of Schistosoma mansoni, suggesting potential for developing new treatments for schistosomiasis .
Case Study 2: Neuroprotective Effects
In a recent investigation, compounds based on the thioxo-imidazolidinone framework were tested for neuroprotective effects against neurodegenerative diseases. The findings suggested that these compounds could inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression, highlighting their potential as multi-target-directed ligands for treating complex neurological disorders .
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazolidinone vs. Thiazolidinone Derivatives
- Target Compound: The imidazolidinone core (5-membered ring with two nitrogen atoms) distinguishes it from thiazolidinone derivatives (e.g., rhodanine in ), which contain a sulfur atom in the ring. The thioxo group in the target compound influences its electronic properties and metal-binding affinity compared to oxo derivatives .
- Example Analog: 5-(4-Dimethylaminobenzylidene)rhodanine (CAS 536-17-4) shares a benzylidene substituent but has a thiazolidinone core, limiting its application overlap with the target compound .
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electronic Effects: The 4-dimethylamino group in the target compound is a strong electron donor, enhancing its chromophoric properties and metal coordination ability compared to electron-withdrawing substituents (e.g., Cl, Br) in analogs .
Solubility and Stability: The methyl group in 4-methylbenzylidene () increases hydrophobicity, whereas the dimethylamino group in the target compound may improve solubility in polar solvents . Bromo and chloro substituents () reduce metabolic stability but enhance halogen bonding in drug design .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Imidazolidinone derivatives with 4-arylidene groups (e.g., compounds in ) exhibit moderate antimicrobial activity, but the target compound’s primary application in metal sensing distinguishes it from these analogs .
- Fluorogenic Applications : NBSI (), a benzylidene-imidazolone derivative, binds RNA with a large Stokes shift (~150 nm). The target compound lacks fluorogenic applications, emphasizing substituent-driven functional specialization .
Biological Activity
5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by various studies, including case studies and relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a thioxo-imidazolidinone core with a dimethylamino-benzylidene substituent, which is pivotal for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a series of synthesized compounds were evaluated for their in vitro antioxidant capacities using various assays. These compounds showed notable metal chelating effects, which are crucial for reducing oxidative stress in biological systems .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies indicated that it possesses activity against a range of bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death. Specific concentrations were found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases, as it may help modulate immune responses .
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of related compounds, providing insights into the potential applications of this compound.
- Study on Antioxidant Capacity :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring nucleophilic attack at the 5-position . Protic solvents (ethanol) may promote tautomerization, altering product distribution .
- Catalyst choice : Triethylamine enhances deprotonation of the imidazolidinone NH group, directing condensation to the 5-benzylidene position. Acidic catalysts (e.g., HCl) favor cyclization side reactions .
Case study : In Et₃N/DMF, >90% regioselectivity for 5-substitution is achieved, versus <70% in ethanol/acetic acid .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Racemization risk : The thioxo group’s lability under prolonged heating or basic conditions may lead to epimerization .
- Scale-up solutions :
- Flow chemistry : Continuous reactors reduce residence time, minimizing side reactions .
- Chiral catalysts : Use of (R)-BINOL derivatives to enforce stereochemistry during condensation .
Validation : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms ≥98% enantiomeric excess .
How does the compound’s tautomeric equilibrium affect its chemical reactivity?
Advanced Research Question
The thioxo group enables keto-enol tautomerism, studied via:
- Dynamic NMR : Observing exchange peaks between keto (C=S) and enol (C-SH) forms .
- pH-dependent studies : Under acidic conditions (pH < 4), the enol form predominates, enhancing electrophilic substitution at the 3-phenyl group .
Implications : Tautomeric state dictates reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring pH control .
What in silico tools are used to predict ADMET properties for preclinical studies?
Advanced Research Question
- ADMET prediction : SwissADME or pkCSM models estimate bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 µM) .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 for anti-inflammatory activity), guiding lead optimization .
Validation : Correlate predictions with in vitro assays (e.g., Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
